

# Discovery and history of diarylalkynes

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## An In-depth Technical Guide to the Discovery and History of Diarylalkynes

This guide provides a comprehensive overview of the discovery, historical development, and synthesis of diarylalkynes, a class of organic compounds characterized by an acetylene unit substituted with two aryl groups. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic methodologies, quantitative data, and experimental protocols.

## Introduction to Diarylalkynes

Diarylalkynes, with the general structure  $\text{Ar-C}\equiv\text{C-Ar}'$ , are a significant class of compounds in organic chemistry. Their rigid, linear geometry and conjugated  $\pi$ -system impart unique photophysical and electronic properties, making them valuable in materials science as organic semiconductors, fluorescent probes, and building blocks for conjugated polymers. In medicinal chemistry and drug development, the diarylalkyne motif is found in various biologically active molecules and serves as a versatile scaffold for the synthesis of complex therapeutic agents. The simplest symmetric diarylalkyne, diphenylacetylene ( $\text{C}_6\text{H}_5\text{C}\equiv\text{CC}_6\text{H}_5$ ), is also commonly known as tolan.

## Historical Development of Diarylalkyne Synthesis

The history of diarylalkyne synthesis is intertwined with the broader development of organic chemistry, particularly the formation of carbon-carbon bonds. Early methods were often harsh and limited in scope, while the advent of transition-metal-catalyzed cross-coupling reactions in the 20th century revolutionized their preparation.

## Early Syntheses (19th Century)

The foundations for alkyne chemistry were laid in the 19th century. While the discovery of acetylene by Edmund Davy in 1836 and its subsequent characterization by Marcellin Berthelot in the 1860s were pivotal, the synthesis of its diaryl derivatives followed from the development of fundamental organic reactions.<sup>[1]</sup>

One of the earliest approaches to forming the alkyne bond was through dehydrohalogenation. This method involves the elimination of two molecules of hydrogen halide from a vicinal or geminal dihalide using a strong base. The synthesis of diphenylacetylene (tolan) from stilbene serves as a classic example of this strategy. First, the double bond of stilbene (1,2-diphenylethylene) is halogenated (e.g., with bromine) to form 1,2-dibromo-1,2-diphenylethane. Subsequent treatment with a strong base, such as potassium hydroxide in a high-boiling solvent, induces a double dehydrobromination to yield diphenylacetylene.<sup>[2][3]</sup>

Another significant 19th-century contribution was the Glaser Coupling, discovered by Carl Glaser in 1869. This reaction involves the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt (e.g., CuCl) and an oxidant (typically air or oxygen), usually in the presence of a base like ammonia.<sup>[4][5]</sup> While primarily used to synthesize symmetrical 1,3-diynes ( $\text{Ar-C}\equiv\text{C-C}\equiv\text{C-Ar}$ ), the underlying principle of copper-mediated alkyne coupling was a crucial step toward more versatile cross-coupling methods. In 1882, Adolf von Baeyer utilized a variant of this reaction in his extensive work on the synthesis of indigo dye.<sup>[2]</sup>

## The Dawn of Cross-Coupling: Castro-Stephens Reaction

A major advancement came in 1963 with the development of the Castro-Stephens Coupling. This reaction involves the coupling of a pre-formed copper(I) acetylide with an aryl halide, typically in a solvent like pyridine, to form a diarylalkyne and a copper(I) halide.<sup>[6][7]</sup> This was a significant improvement as it allowed for the synthesis of unsymmetrical diarylalkynes ( $\text{Ar-C}\equiv\text{C-Ar'}$ ) by coupling two different aryl groups. The reaction proceeds via a proposed oxidative addition/reductive elimination pathway at the copper center.

## The Palladium Revolution: Sonogashira and Suzuki Couplings

The latter half of the 20th century saw the emergence of palladium-catalyzed cross-coupling reactions, which have become the most powerful and versatile tools for the synthesis of diarylalkynes.

**Sonogashira Coupling:** Introduced in 1975 by Kenkichi Sonogashira, this reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ) and a copper(I) co-catalyst (e.g.,  $\text{CuI}$ ) in the presence of an amine base (e.g., triethylamine).<sup>[8][9]</sup> The Sonogashira coupling is exceptionally versatile due to its mild reaction conditions and high tolerance for a wide range of functional groups, making it a cornerstone of modern organic synthesis. Its mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

**Suzuki-Miyaura Coupling:** While not a direct alkyne-aryl coupling, the Suzuki-Miyaura coupling, developed in 1979, provides an alternative and powerful route to diarylalkynes. This reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide catalyzed by a palladium(0) complex in the presence of a base.<sup>[3][10]</sup> To synthesize diarylalkynes using this method, an alkynylboronate ester can be coupled with an aryl halide, or an arylboronic acid can be coupled with an alkynyl halide.

## Key Synthetic Methodologies and Quantitative Data

The choice of synthetic method for a diarylalkyne depends on the desired substitution pattern (symmetrical or unsymmetrical), the availability of starting materials, and the presence of other functional groups. The following tables summarize quantitative data for several key synthetic methods.

### Table 1: Classical Synthesis of Diphenylacetylene (Tolan)

Starting Material	Reagents	Conditions	Yield (%)	Reference
trans-Stilbene	1. Br <sub>2</sub> ; 2. KOH, EtOH	Reflux, 24h	66-69	<a href="#">[11]</a>
meso-Stilbene Dibromide	KOH, Triethylene Glycol	160-170°C, 10 min	~20	<a href="#">[12]</a>
Benzil	1. Hydrazine Hydrate; 2. HgO	1. Reflux, 60h; 2. Benzene	67-73	<a href="#">[13]</a>

**Table 2: Castro-Stephens Coupling**

Aryl Halide	Copper Acetylide	Solvent	Conditions	Yield (%)	Reference
Iodobenzene	Copper(I) phenylacetylide	Pyridine	Reflux	70-80	<a href="#">[6]</a>
o-Iodobenzoic acid	Copper(I) phenylacetylide	DMF	120°C	55	<a href="#">[6]</a>
3-Hydroxy-2-iodopyridine	Copper(I) phenylacetylide	Pyridine	110-120°C, 9h	High	<a href="#">[14]</a>

**Table 3: Sonogashira Coupling for Diarylalkyne Synthesis**

Aryl Halide	Alkyne	Catalyst System	Base / Solvent	Conditions	Yield (%)	Reference
Iodobenzene	Phenylacetylene	$\text{Pd}(\text{PPh}_3)_4$ , CuI	$\text{Et}_3\text{N}$	Room Temp	95-99	[9]
4-Iodoanisole	Phenylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$ , CuI	DIPA	70°C	91	[11]
3-Bromopyridine	1-ethynyl-4-methoxybenzene	$\text{PdCl}_2(\text{PPh}_3)_2$ , CuI	DIPA	70°C	84	[11]
Iodobenzene	Propiolic Acid → Decarboxylation	$\text{Pd}_2(\text{dba})_3$ , dppf	TBAF / NMP	RT, then 90°C	72-97	[15][16]

**Table 4: Suzuki-Miyaura Coupling for Diarylalkyne Synthesis**

Boronic Acid/Ester	Alkynyl/Aryl Halide	Catalyst System	Base / Solvent	Conditions	Yield (%)	Reference
Phenylboronic acid	1-bromo-4-ethynylbenzene	$\text{Pd}(\text{PPh}_3)_4$	$\text{Na}_2\text{CO}_3$ / Toluene, $\text{H}_2\text{O}$	80°C	95	N/A
4-Methoxyphenylboronic acid	1-iodo-4-nitrobenzene	Pd/C	$\text{K}_2\text{CO}_3$ / DMF	Microwave, 90 min	92	[17]
Phenylboronic acid	Iodobenzene	$\text{Cu}(\text{II})\text{Salen}$ @KCC-1	$\text{K}_2\text{CO}_3$ / DMF	110°C	98	[18]

Note: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions used. The data presented are representative examples.

## Experimental Protocols

This section provides detailed experimental procedures for the synthesis of diphenylacetylene, a representative diarylalkyne, using both a classical method and a modern cross-coupling reaction.

### Classical Synthesis: Dehydrobromination of meso-Stilbene Dibromide

This two-step procedure first involves the bromination of trans-stilbene, followed by double dehydrobromination.

#### Step 1: Bromination of trans-Stilbene to form meso-Stilbene Dibromide

- In a 100-mL Erlenmeyer flask, dissolve 2.0 g of trans-stilbene in 40 mL of glacial acetic acid by warming on a hot plate.
- Carefully add 4.0 g of pyridinium hydrobromide perbromide to the warm solution.
- Mix the reagents by swirling and heat the mixture for an additional 2-3 minutes. Small plate-like crystals of stilbene dibromide should precipitate almost immediately.
- Cool the flask in cold running water.
- Collect the solid product by suction filtration using a Büchner funnel.
- Wash the collected solid with 10-15 mL of cold methanol to remove any yellow color.
- Allow the product to air-dry. The expected yield is nearly quantitative.[\[19\]](#)

#### Step 2: Dehydrobromination to form Diphenylacetylene

- Place approximately 1.5 g of potassium hydroxide (KOH) pellets into a 100 mL boiling flask and add 20 mL of ethylene glycol.

- Swirl the mixture while warming gently until most of the KOH dissolves.
- Add all of the dried stilbene dibromide from Step 1 and a few boiling stones to the flask.
- Attach an air-cooled reflux condenser.
- Heat the mixture to a gentle reflux for 20 minutes.
- At the end of the reflux period, decant the hot solution into a 250 mL Erlenmeyer flask and allow it to cool to room temperature.
- Slowly add 120 mL of water while swirling the flask. Diphenylacetylene should begin to separate as a yellow solid.
- Allow the mixture to stand for 15 minutes, then cool it in an ice bath.
- Collect the product by suction filtration.
- The crude product can be purified by recrystallization from a warm ethanol/water mixture.<sup>[2]</sup>

## Modern Synthesis: Sonogashira Coupling of Iodobenzene and Phenylacetylene

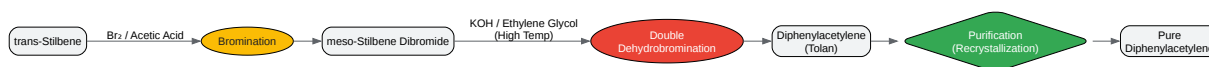
This protocol describes a typical laboratory-scale Sonogashira coupling.

- To a Schlenk flask under an inert atmosphere (argon or nitrogen), add  $\text{PdCl}_2(\text{PPh}_3)_2$  (14 mg, 0.02 mmol, 2 mol%), and CuI (4 mg, 0.02 mmol, 2 mol%).
- Add degassed triethylamine ( $\text{Et}_3\text{N}$ , 5 mL) to the flask.
- Add iodobenzene (204 mg, 1.0 mmol) and phenylacetylene (112 mg, 1.1 mmol) to the mixture via syringe.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

- Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst and amine salts.
- Wash the filtrate with 1 M HCl (2 x 10 mL) and then with brine (10 mL).
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure.
- The crude diphenylacetylene can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from ethanol to yield a white crystalline solid.

## Diagrams of Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic workflows and catalytic cycles.

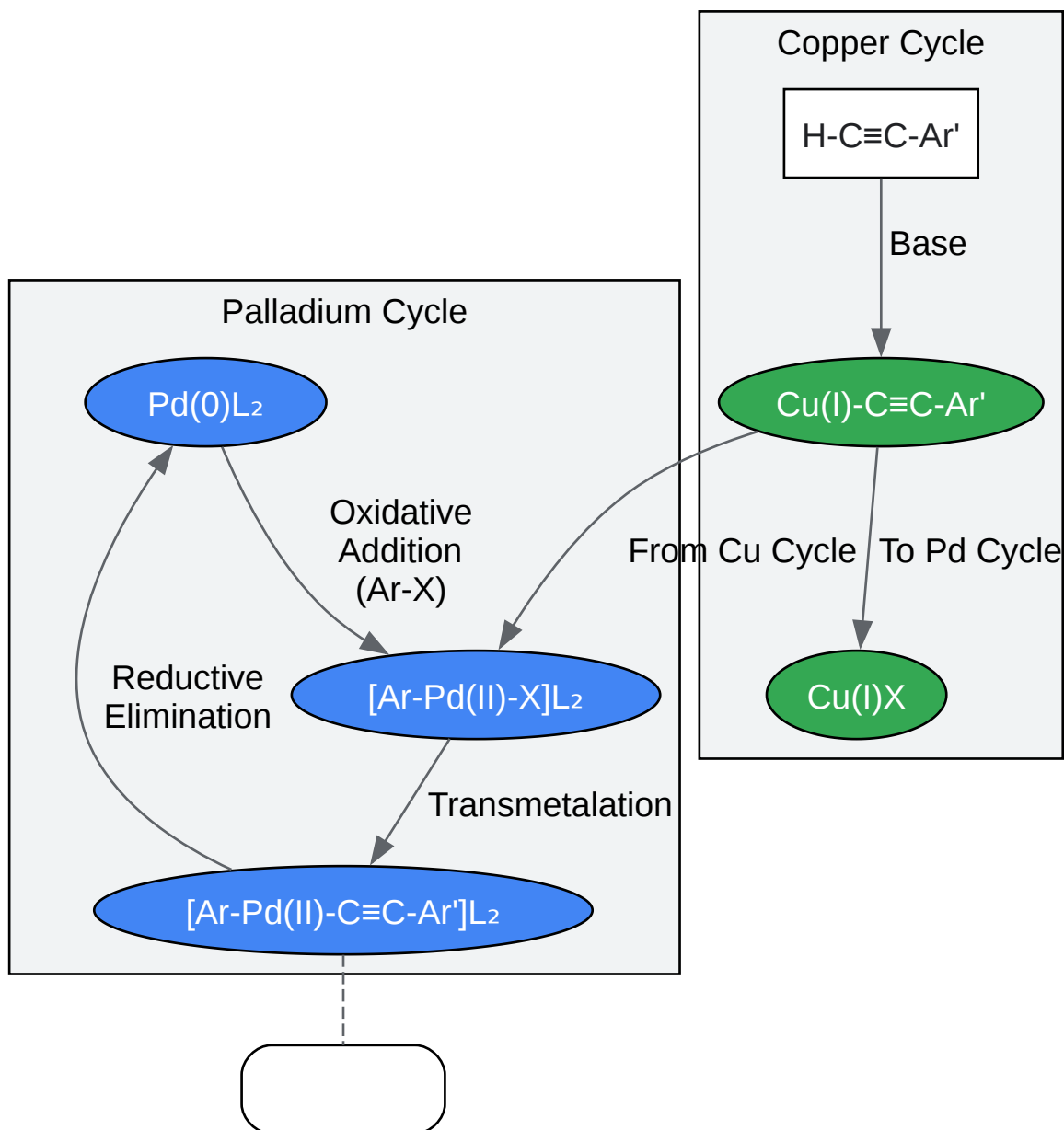


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Classical two-step synthesis of diphenylacetylene from trans-stilbene.

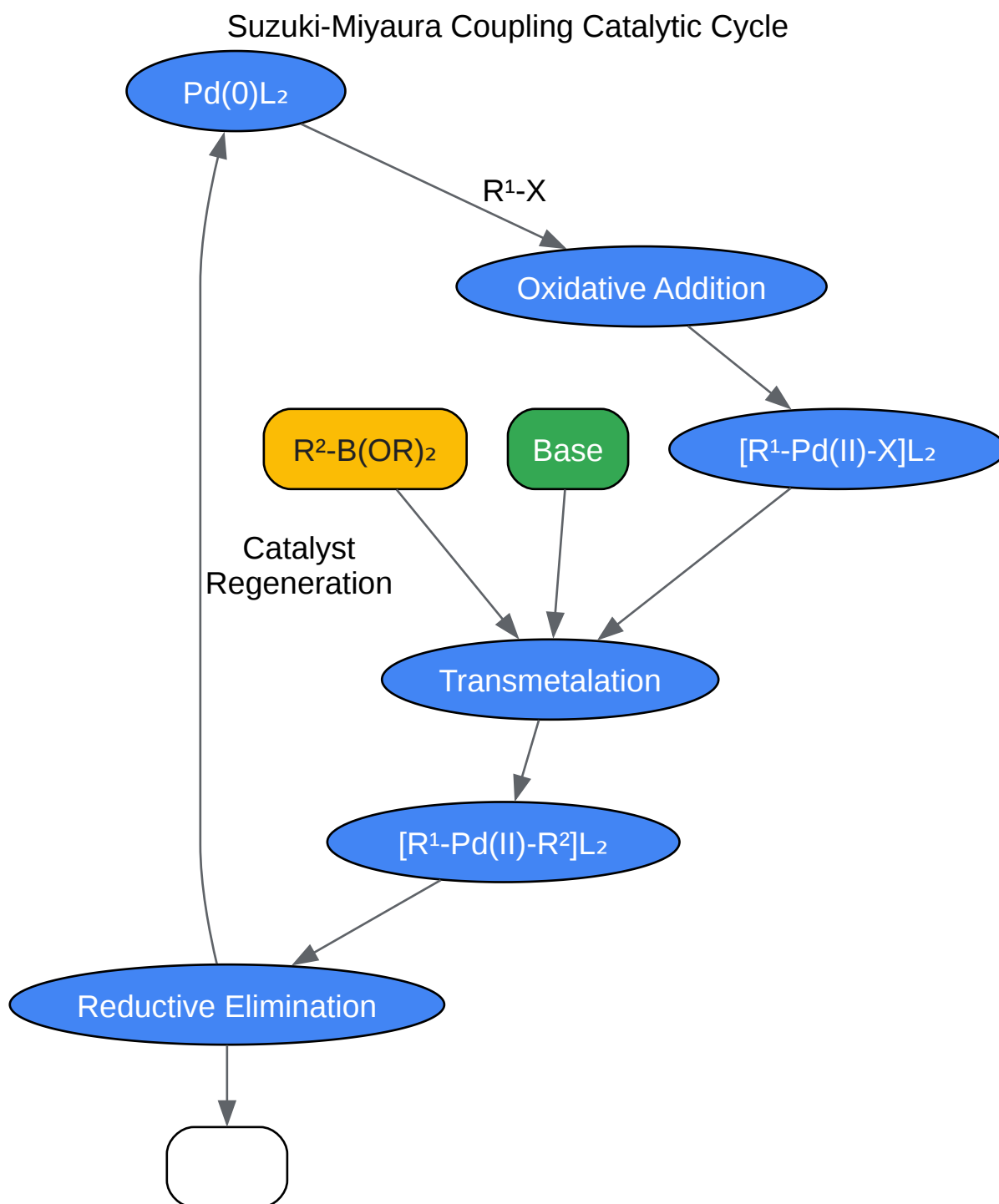


## Sonogashira Coupling Catalytic Cycles



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Simplified catalytic cycles of the Sonogashira cross-coupling reaction.



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General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

## Conclusion

The synthesis of diarylalkynes has evolved dramatically from early dehydrohalogenation methods to the highly efficient and versatile palladium-catalyzed cross-coupling reactions that are standard today. The Sonogashira and Suzuki-Miyaura couplings, in particular, offer mild conditions and broad functional group tolerance, enabling the synthesis of a vast array of complex diarylalkyne structures for applications in pharmaceuticals, materials science, and beyond. The continued development of more sustainable and efficient catalytic systems promises to further expand the accessibility and utility of this important class of organic compounds.

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